molecular formula C18H17ClN4O4S2 B285258 2-[4-chloro-2-methyl-5-[(3-methylphenyl)sulfamoyl]phenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide

2-[4-chloro-2-methyl-5-[(3-methylphenyl)sulfamoyl]phenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B285258
M. Wt: 452.9 g/mol
InChI Key: NKJXEAJPNHPGFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-chloro-2-methyl-5-[(3-methylphenyl)sulfamoyl]phenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that belongs to the class of sulfonamide derivatives and has been extensively studied for its biological and pharmacological properties.

Mechanism of Action

The exact mechanism of action of 2-[4-chloro-2-methyl-5-[(3-methylphenyl)sulfamoyl]phenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of enzymes involved in the inflammatory pathway, such as cyclooxygenase and lipoxygenase. It has also been found to inhibit the production of pro-inflammatory cytokines.
Biochemical and physiological effects:
This compound has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. It has also been found to inhibit the growth of cancer cells. In addition, it has been found to exhibit antioxidant and neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-[4-chloro-2-methyl-5-[(3-methylphenyl)sulfamoyl]phenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide in lab experiments is its potent pharmacological effects. It has been found to exhibit significant anti-inflammatory, analgesic, and antipyretic activities, which make it a valuable tool for studying the inflammatory pathway. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to use appropriate safety measures when handling this compound.

Future Directions

There are several future directions for the study of 2-[4-chloro-2-methyl-5-[(3-methylphenyl)sulfamoyl]phenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide. One potential direction is the development of more potent analogs of this compound for use as anticancer agents. Another potential direction is the study of the molecular mechanism of action of this compound to gain a better understanding of its pharmacological effects. Additionally, the potential use of this compound in the treatment of other diseases, such as neurodegenerative diseases, should be explored.

Synthesis Methods

The synthesis of 2-[4-chloro-2-methyl-5-[(3-methylphenyl)sulfamoyl]phenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide involves a multistep process. The initial step involves the reaction of 4-chloro-2-methylphenol with thionyl chloride to form 4-chloro-2-methylphenyl chloride. This intermediate is then reacted with 3-methylbenzenesulfonamide to form 4-chloro-2-methyl-5-[(3-methylphenyl)sulfamoyl]phenol. The final step involves the reaction of this intermediate with 2-amino-1,3,4-thiadiazole and acetic anhydride to form this compound.

Scientific Research Applications

2-[4-chloro-2-methyl-5-[(3-methylphenyl)sulfamoyl]phenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide has been extensively studied for its potential applications in various fields. It has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. It has also been studied for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells.

Properties

Molecular Formula

C18H17ClN4O4S2

Molecular Weight

452.9 g/mol

IUPAC Name

2-[4-chloro-2-methyl-5-[(3-methylphenyl)sulfamoyl]phenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C18H17ClN4O4S2/c1-11-4-3-5-13(6-11)23-29(25,26)16-8-15(12(2)7-14(16)19)27-9-17(24)21-18-22-20-10-28-18/h3-8,10,23H,9H2,1-2H3,(H,21,22,24)

InChI Key

NKJXEAJPNHPGFW-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)OCC(=O)NC3=NN=CS3)C)Cl

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)OCC(=O)NC3=NN=CS3)C)Cl

Origin of Product

United States

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